molecular formula C10H10FNO B12628062 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride

Cat. No.: B12628062
M. Wt: 179.19 g/mol
InChI Key: XBNDZGIJJCYZOD-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is a sulfonamide derivative featuring a benzenesulfonyl chloride core substituted with a 3-methylpiperidine carbamoyl group. This compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors (e.g., proteases, kinases) and as an intermediate for synthesizing more complex molecules.

Key structural attributes:

  • Sulfonyl chloride group (–SO₂Cl): Highly reactive, enabling covalent modifications of biomolecules or coupling with amines.
  • Piperidine-carbamoyl substituent: Enhances membrane permeability and target binding via hydrophobic interactions.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C10H10FNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13)

InChI Key

XBNDZGIJJCYZOD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Reaction of Benzenesulfonyl Chloride with Piperidine Derivatives

One common method involves the reaction of benzenesulfonyl chloride with a piperidine derivative:

  • Reagents : Benzenesulfonyl chloride, 3-methylpiperidine, and a suitable base (e.g., triethylamine).

  • Procedure :

    • Dissolve benzenesulfonyl chloride in an appropriate solvent (e.g., dichloromethane).
    • Add triethylamine to the solution to neutralize the hydrochloric acid produced during the reaction.
    • Slowly add 3-methylpiperidine while stirring at room temperature.
    • Allow the reaction to proceed for several hours until completion.
  • Yield : Typically yields around 70–85% depending on the reaction conditions and purification steps.

Alternative Synthesis via Amide Formation

Another approach is to synthesize the amide directly from the corresponding carboxylic acid:

  • Reagents : 4-Aminobenzenesulfonic acid, thionyl chloride, and 3-methylpiperidine.

  • Procedure :

    • Convert 4-aminobenzenesulfonic acid to its corresponding sulfonyl chloride using thionyl chloride.
    • React the sulfonyl chloride with 3-methylpiperidine under controlled conditions (e.g., low temperature).
  • Yield : This method can achieve yields of approximately 60–75%.

Use of Coupling Reagents

Utilizing coupling reagents can enhance yields and facilitate the formation of amides:

  • Reagents : Benzenesulfonyl chloride, coupling agents (like EDC or HATU), and 3-methylpiperidine.

  • Procedure :

    • Dissolve benzenesulfonyl chloride in DMF or DMSO.
    • Add a coupling agent followed by the addition of 3-methylpiperidine.
    • Stir at room temperature or slightly elevated temperatures for optimal results.
  • Yield : Yields can exceed 90% with proper optimization.

The choice of solvent, temperature, and reaction time significantly influences the yield and purity of the final product. Below is a summary table detailing various conditions used in synthesizing this compound:

Method Solvent Temperature Reaction Time Yield (%)
Direct reaction with base Dichloromethane RT ~6 hours 70–85
Amide formation None Low temp ~12 hours 60–75
Coupling reagent method DMF/DMSO RT ~24 hours >90

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.

Major Products Formed

    Sulfonamide derivatives: Formed by the reaction with amines.

    Sulfonate ester derivatives: Formed by the reaction with alcohols.

    Sulfonothioate derivatives: Formed by the reaction with thiols.

    Sulfonic acid: Formed by hydrolysis of the sulfonyl chloride group.

    Hydroxyl derivatives: Formed by the reduction of the carbonyl group.

Scientific Research Applications

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride has several applications in scientific research, including:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological studies: Used as a probe to study the interactions of sulfonyl chloride-containing compounds with biological macromolecules such as proteins and nucleic acids.

    Industrial applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amino or hydroxyl groups in proteins and other biomolecules. This reactivity makes it a useful tool for modifying the structure and function of biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride, a comparison is made with analogous compounds (Table 1). While the provided evidence lacks direct data on this compound, structural parallels to pyrimidine-based sulfonamides and piperidine derivatives allow inferences.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Reactivity/Bioactivity Highlights
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride (Target) Benzenesulfonyl chloride –SO₂Cl, 3-methylpiperidine carbamoyl High electrophilicity; kinase inhibition potential
4-Amino-5-((2-methoxyphenyl)amino)-6-(4-substituted)phenylpyrimidin-2(1H)-one (A) Pyrimidine –NH₂, –OCH₃, substituted phenyl Anticancer activity via kinase inhibition
N-(5-((4-(1-Cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-(substituted)-4-methoxyphenyl)acrylamide (B) Pyrimidine-acrylamide Indole, acrylamide, methoxy EGFR inhibition; enhanced selectivity
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine-carboxylic acid –Boc, –COOH, phenyl Intermediate for chiral drug synthesis

Key Observations

Reactivity :

  • The sulfonyl chloride group in the target compound distinguishes it from pyrimidine-based analogs (A, B) and piperidine-carboxylic acid derivatives (e.g., ). This group enables rapid conjugation with nucleophiles (e.g., amines, thiols), making it valuable for synthesizing sulfonamides. In contrast, pyrimidine derivatives (A, B) rely on hydrogen bonding and π-stacking for target engagement.

Pyrimidine-based analogs (A, B) show variable logP values depending on substituents.

Synthetic Utility :

  • The target compound’s sulfonyl chloride is a versatile intermediate for synthesizing sulfonamides, unlike the tert-butoxycarbonyl (Boc)-protected piperidine-carboxylic acid in , which serves as a chiral building block for peptide coupling.

Limitations of Available Evidence

For a comprehensive analysis, additional data on its synthesis, stability, and biological activity would be required.

Biological Activity

4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride, also known by its CAS number 728864-65-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, supported by case studies and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C13H17ClN2O3S
  • Molecular Weight : 351.25 g/mol
  • CAS Number : 728864-65-1

Synthesis and Characterization

The synthesis of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride typically involves the reaction of 3-methylpiperidine with benzenesulfonyl chloride under controlled conditions. Characterization techniques such as FT-IR spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including compounds similar to 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride, exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that many demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial folic acid synthesis, which is crucial for DNA replication and cell growth.

CompoundActivity TypeTarget Organisms
4-SulfanilamideAntibacterialE. coli, S. aureus
4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchlorideAntibacterial (expected)Various bacteria

Anti-inflammatory Properties

In addition to antimicrobial activity, compounds with similar structures have shown promise as anti-inflammatory agents. The presence of the piperidine moiety is thought to enhance the compound's ability to interact with biological targets involved in inflammatory pathways. This could be particularly beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : In a recent study, a series of sulfonamide derivatives were tested for their antibacterial efficacy. Among them, derivatives containing piperidine rings showed enhanced activity against resistant strains of bacteria, suggesting that modifications to the piperidine structure could lead to more potent antibacterial agents .
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory effects of structurally related compounds in animal models of inflammation. Results indicated that these compounds significantly reduced inflammation markers in treated subjects compared to controls .

The biological activity of 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism.
  • Receptor Modulation : It could potentially modulate receptors associated with inflammatory responses.

Q & A

Q. What are the key synthetic routes for 4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride?

The compound can be synthesized via nucleophilic substitution between 4-(3-chloropropionylamino)benzenesulfonamide and 3-methylpiperidine. The reaction is typically conducted in tetrahydrofuran (THF) with triethylamine (TEA) as a base at 313 K for 48 hours. Purification involves flash column chromatography (ethyl acetate/methanol, 6:1 v/v), yielding ~70% product. Key characterization includes IR (amide C=O stretch at 1682 cm⁻¹), ¹H/¹³C NMR, and elemental analysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Standard methods include:

  • IR spectroscopy to confirm amide (C=O, ~1680 cm⁻¹) and sulfonyl groups (SO₂, ~1180 cm⁻¹).
  • ¹H NMR (DMSO-d₆) for structural elucidation: δ 11.83 ppm (amide NH), 7.85 ppm (aromatic protons), and 2.24 ppm (piperidine CH₂).
  • Elemental analysis to validate C, H, N, and S content (e.g., C 55.17%, H 7.44% observed vs. C 55.36% theoretical) .

Q. How are common side reactions addressed during synthesis?

Side reactions like incomplete substitution or hydrolysis of the sulfonyl chloride group can occur. Mitigation strategies include:

  • Using anhydrous solvents (e.g., THF) and inert atmospheres.
  • Monitoring reaction progress via TLC.
  • Employing flash chromatography to isolate the pure product from byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Implement Design of Experiments (DoE) to systematically vary parameters:

  • Temperature : Test 293–333 K to balance reaction rate and side reactions.
  • Stoichiometry : Optimize the molar ratio of 3-methylpiperidine to the chloropropionyl intermediate.
  • Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis for accelerated kinetics.
    Flow chemistry systems (e.g., continuous-flow reactors) can enhance reproducibility and scalability .

Q. How should discrepancies in spectroscopic data be resolved during characterization?

  • Contradictory NMR peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Unexpected IR bands : Compare with computational spectra (DFT calculations) to identify impurities.
  • Elemental analysis mismatches : Perform HPLC-MS to detect trace contaminants (e.g., unreacted starting materials) .

Q. What strategies mitigate instability during storage?

The compound’s sulfonyl chloride group is moisture-sensitive. Recommended practices:

  • Store under argon at 253–277 K in amber glass vials.
  • Use desiccants (e.g., silica gel) to prevent hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Q. How can derivatives be designed for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the 3-methylpiperidine moiety with other heterocycles (e.g., morpholine, pyrrolidine) to assess steric/electronic effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to modulate reactivity.
  • Computational modeling : Perform docking studies to predict binding affinities with target enzymes (e.g., carbonic anhydrase) .

Methodological Considerations

  • Synthesis scalability : Transition from batch to flow chemistry for gram-scale production .
  • Analytical rigor : Validate purity via HPLC (≥98%) and quantify trace impurities using LC-MS .
  • Safety protocols : Follow OSHA guidelines for handling sulfonyl chlorides (e.g., PPE, fume hoods) .

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